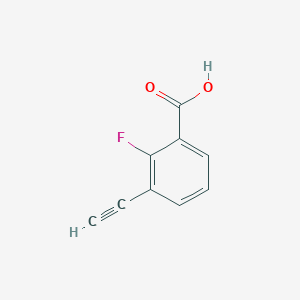

3-Ethynyl-2-fluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethynyl-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1862052-40-1 . It has a molecular weight of 164.14 . It is usually available in powder form .

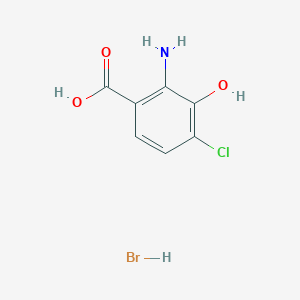

Molecular Structure Analysis

The InChI code for 3-Ethynyl-2-fluorobenzoic acid is 1S/C9H5FO2/c1-2-6-4-3-5-7 (8 (6)10)9 (11)12/h1,3-5H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

3-Ethynyl-2-fluorobenzoic acid is a powder with a molecular weight of 164.14 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Chemical Synthesis

“3-Ethynyl-2-fluorobenzoic acid” is used in various areas of research including Chemical Synthesis . It can be used as a building block in the synthesis of more complex molecules. The presence of the ethynyl group allows for reactions such as Sonogashira coupling, which can be used to create carbon-carbon bonds and expand the molecular structure .

Material Science

In the field of Material Science , “3-Ethynyl-2-fluorobenzoic acid” can be used in the development of new materials. Its unique structure can contribute to the properties of the resulting material, such as its mechanical strength, thermal stability, or chemical resistance .

Chromatography

“3-Ethynyl-2-fluorobenzoic acid” can also be used in Chromatography , a technique used to separate mixtures. The compound can serve as a stationary phase or a mobile phase modifier, affecting the separation of different components in a mixture .

Analytical Research

In Analytical Research , “3-Ethynyl-2-fluorobenzoic acid” can be used as a standard or a reagent in various analytical techniques. Its known properties can help calibrate instruments or validate methods .

Tracer in Petrochemical Exploration

Fluorinated benzoic acids, including “3-Ethynyl-2-fluorobenzoic acid”, have received increasing attention as conservative tracers in Petrochemical Exploration and geochemical investigations due to their favorable physico-chemical properties . They are used to track the movement of injected solvents in oil or gas bearing formations to enhance the production of hydrocarbons .

Construction of Lanthanide Complexes

“3-Ethynyl-2-fluorobenzoic acid” has been used to construct novel isostructural lanthanide complexes . These complexes have potential applications in areas such as luminescent materials, magnetic materials, and catalysts .

Future Directions

The future directions of research involving 3-Ethynyl-2-fluorobenzoic acid could potentially involve its use in the synthesis of fluorinated clusters in yttrium metal-organic frameworks (MOFs) . Additionally, the compound could be used in the preparation of 2-[18F]-fluoro-5-nitrobenzoic acid, a potentially important PET-tracer for the incorporation of 18F into peptides, proteins, or antibodies .

Mechanism of Action

Target of Action

Benzylic compounds, which include 3-ethynyl-2-fluorobenzoic acid, are known to undergo reactions at the benzylic position .

Mode of Action

The mode of action of 3-Ethynyl-2-fluorobenzoic acid involves interactions at the benzylic position. These interactions can include free radical reactions, nucleophilic substitutions, and oxidations . The specifics of these interactions depend on the reaction conditions and the presence of other compounds.

Biochemical Pathways

It is known that fluorinated compounds can be metabolized by microorganisms . For example, 3-fluorobenzoic acid, a related compound, is metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .

Result of Action

Reactions at the benzylic position can lead to various products depending on the reaction conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Ethynyl-2-fluorobenzoic acid. For instance, the temperature at which the compound is stored can affect its stability . Additionally, the presence of other compounds can influence its reactivity .

properties

IUPAC Name |

3-ethynyl-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c1-2-6-4-3-5-7(8(6)10)9(11)12/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRBGAUQTOSMGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-2-fluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-5-fluoro-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2999894.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2999906.png)

![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2999911.png)

![1-[(3,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2999912.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)